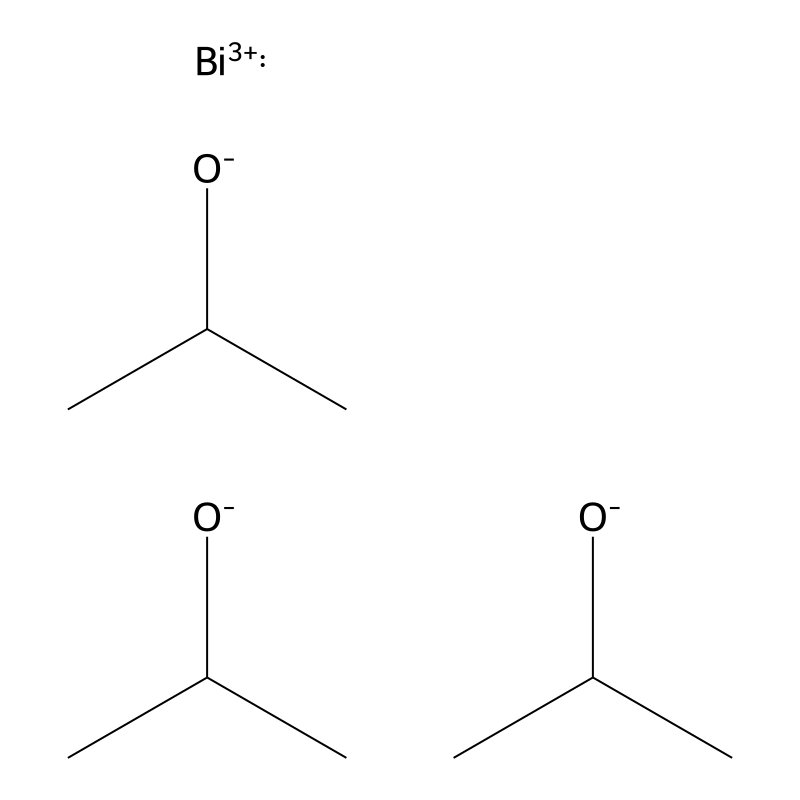Bismuth(III) isopropoxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Bismuth-Based Materials
Bismuth(III) isopropoxide serves as a valuable precursor for synthesizing various bismuth-based materials with unique properties. These materials hold promise for applications in superconductors, thermoelectrics, and pigments [1].
Superconductors
Bismuth-based cuprate superconductors exhibit high critical temperatures, making them desirable for energy applications. Bismuth(III) isopropoxide can be used to create thin films and bulk materials of these superconductors [1].[1] M. H. Bhatti, M. A. Malik, and P. Akhter, "Bismuth Based Superconducting Thin Films: A Review," International Journal of Modern Physics B, vol. 24, no. 18, pp. 3339-3388, 2010
Thermoelectrics
Bismuth(III) isopropoxide is a precursor for bismuth telluride (Bi2Te3), a well-known thermoelectric material that can convert heat into electricity. Research explores its use in developing efficient thermoelectric devices for energy harvesting [2].[2] W. Liu, X. Huang, S. Wang, and Z. Fan, "Bismuth-Telluride-Based Materials for Thermoelectric Power Generation," Materials Today, vol. 20, no. 3, pp. 322-332, 2017
Pigments
Bismuth vanadate pigments synthesized from Bismuth(III) isopropoxide exhibit bright colors and excellent stability. These pigments find potential applications in paints, ceramics, and plastics [3].[3] A. S. Prakash, D. P. Amalnerkar, and S. K. Kulkarni, "Bismuth Vanadate Pigments Derived from Bismuth(III) Isopropoxide," Chemistry of Materials, vol. 14, no. 3, pp. 1198-1203, 2002
Catalyst Applications
Bismuth(III) isopropoxide demonstrates catalytic activity in various organic reactions. Research explores its potential for applications in:
- Polymerization reactions: Bismuth(III) isopropoxide can act as a catalyst for the polymerization of various monomers, leading to the formation of new polymers with tailored properties [4].[4] D. J. Liaw
Bismuth(III) isopropoxide is an organometallic compound with the chemical formula . It appears as a flammable solid and is known for its unique properties, including being a precursor in various chemical syntheses and applications in materials science. The compound consists of a bismuth atom coordinated with three isopropoxide groups, which contribute to its reactivity and solubility in organic solvents .
- Hydrolysis: Bismuth(III) isopropoxide can hydrolyze to form bismuth(III) oxide and isopropanol when exposed to moisture.
- Transesterification: It can react with alcohols to form esters, a process useful in organic synthesis.
- Complexation: The compound can form complexes with various ligands, enhancing its utility in catalysis and material synthesis
Bismuth(III) isopropoxide can be synthesized through several methods:
- Direct Reaction: Reacting bismuth(III) oxide with isopropanol under controlled conditions leads to the formation of bismuth(III) isopropoxide.
- Solvent-Free Method: A more environmentally friendly approach involves heating bismuth metal in the presence of isopropanol without solvents.
- Solvent-Based Method: Dissolving bismuth salts in an organic solvent and adding isopropanol can also yield this compound .
Bismuth(III) isopropoxide has diverse applications:
- Catalyst: It serves as a catalyst in organic reactions, including hydration and oxidation processes.
- Precursor for Materials: Used in the preparation of bismuth-containing ceramics and thin films.
- Pharmaceuticals: Potential applications in drug formulations due to its antimicrobial properties .
Studies on the interactions of bismuth(III) isopropoxide with other compounds highlight its role as a catalyst and reagent in various chemical processes. Interaction with alcohols leads to transesterification reactions, while its complexation behavior allows it to participate in coordination chemistry, forming stable complexes with donor ligands. Understanding these interactions can enhance its application in synthetic chemistry and materials science
Bismuth(III) isopropoxide shares similarities with several other organometallic compounds. Below are some comparable compounds along with their unique features: Bismuth(III) isopropoxide stands out due to its organometallic nature, offering unique reactivity profiles compared to purely inorganic counterparts like bismuth oxides or halides . Its ability to act as both a catalyst and a precursor for various chemical syntheses further highlights its significance in both industrial and research contexts.Compound Name Formula Unique Features Bismuth(III) chloride BiCl₃ Highly soluble in water; used as a precursor for other bismuth compounds. Bismuth(III) nitrate Bi(NO₃)₃ Soluble in water; commonly used in pharmaceuticals. Bismuth titanium isopropoxide C₂₁H₄₉BiO₇Ti Combines titanium and bismuth; used for advanced materials. Bismuth(III) oxide Bi₂O₃ Inorganic compound; widely used as a pigment and semiconductor.








